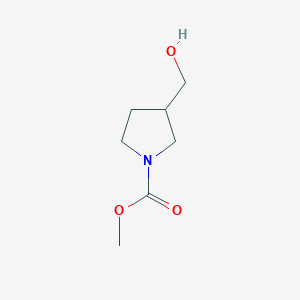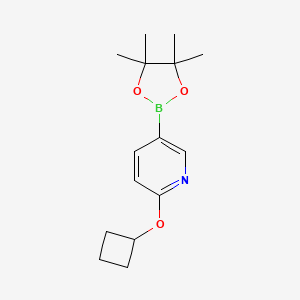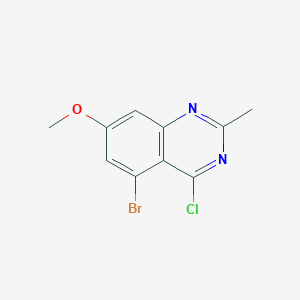
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline is a useful research compound. Its molecular formula is C10H8BrClN2O and its molecular weight is 287.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tubulin-Polymerization Inhibition
5-Bromo-4-chloro-7-methoxy-2-methylquinazoline derivatives have been studied for their potential in inhibiting tubulin polymerization, particularly targeting the colchicine site. Wang et al. (2014) synthesized novel compounds that demonstrated substantial inhibition of colchicine binding and caused cell arrest in the G2/M phase, indicating their potential as tubulin-polymerization inhibitors with applications in cancer research (Wang et al., 2014).
Synthetic Process Improvement
Nishimura and Saitoh (2016) highlighted the use of 5-bromo-2-methylamino-8-methoxyquinazoline as a key intermediate in drug discovery. Their work focuses on process chemistry, improving the synthesis route and efficiency, thus contributing to quicker drug development (Nishimura & Saitoh, 2016).
Antibacterial Activity
Hui et al. (2000) explored the synthesis of derivatives containing the this compound structure, evaluating their antibacterial activities. This demonstrates the compound's relevance in developing new antibacterial agents (Hui et al., 2000).
Anticancer Properties
Research by Croisy-Delcey et al. (1991) indicates that derivatives of this compound might have applications in anticancer drug development, showcasing the potential of these compounds in therapeutic interventions (Croisy-Delcey et al., 1991).
Antifolate Thymidylate Synthase Inhibitors
Marsham et al. (1989) discussed the synthesis of quinazoline antifolates with potential as thymidylate synthase inhibitors, indicating the compound's significance in cancer therapy (Marsham et al., 1989).
Malaria Treatment
Zheng et al. (1991) synthesized derivatives of this compound, showing their potential in malaria treatment. This highlights the compound's significance in developing new antimalarial drugs (Zheng et al., 1991).
特性
IUPAC Name |
5-bromo-4-chloro-7-methoxy-2-methylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O/c1-5-13-8-4-6(15-2)3-7(11)9(8)10(12)14-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXEBAOXPAALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)Br)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)
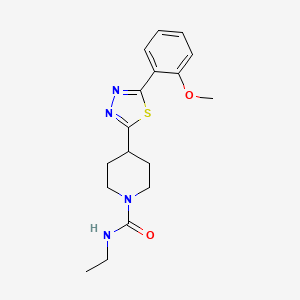
![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)


![2-(3-chlorobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

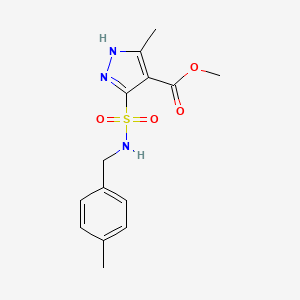
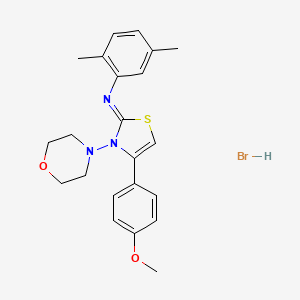
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
